molecular formula C15H10ClN3O3 B5428535 2-(5-CHLORO-2-NITROPHENYL)-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

2-(5-CHLORO-2-NITROPHENYL)-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B5428535
M. Wt: 315.71 g/mol
InChI Key: FENJTMDAMNDVCA-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group and a dihydrophthalazinone core. Its molecular formula is C15H10ClN3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available raw materials. One common method involves the nitration of 5-chloro-2-nitroaniline, followed by a series of reactions including formylation, nitration, and hydrolysis . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of microwave-assisted reactions has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group can yield amines, while oxidation can lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its nitro group is particularly reactive and can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenyl isocyanate
  • 5-Chloro-2-nitroaniline
  • 2-Chloro-5-nitrobenzotrifluoride

Uniqueness

What sets 2-(5-Chloro-2-nitrophenyl)-4-methyl-1,2-dihydrophthalazin-1-one apart from similar compounds is its unique dihydrophthalazinone core, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a different set of molecular targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-11-4-2-3-5-12(11)15(20)18(17-9)14-8-10(16)6-7-13(14)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENJTMDAMNDVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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